molecular formula C15H12F3N3 B2995576 2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 114084-96-7

2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B2995576
CAS No.: 114084-96-7
M. Wt: 291.277
InChI Key: XDMHFHIEGRYJPS-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a fluorinated pyridine derivative. The presence of the trifluoromethyl group and the cyano group in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated pyridine derivatives .

Scientific Research Applications

2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, being a strong electron-withdrawing substituent, can influence the compound’s reactivity and binding affinity to biological targets. This can result in modulation of enzyme activity, receptor binding, or other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 2,6-Difluoropyridine
  • 3-Fluoropyridine

Uniqueness

2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is unique due to the presence of both the trifluoromethyl group and the cyano group, which impart distinct chemical and physical properties. These substituents enhance the compound’s stability, reactivity, and potential biological activity compared to other fluorinated pyridines .

Properties

IUPAC Name

2-(dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3/c1-21(2)14-11(9-19)12(15(16,17)18)8-13(20-14)10-6-4-3-5-7-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMHFHIEGRYJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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